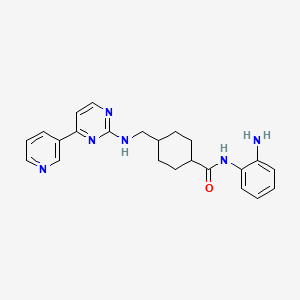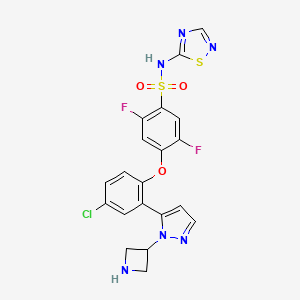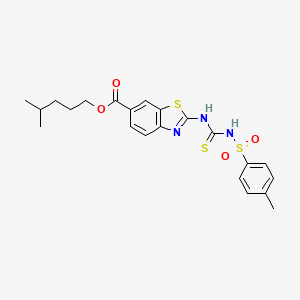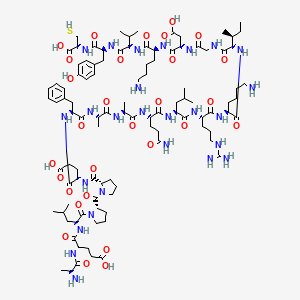
Hdac1-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac1-IN-6 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of HDAC1 have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: This step may involve the use of reagents such as amines, acids, and protecting groups to form the necessary intermediates.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification methods suitable for industrial scale.
化学反应分析
Types of Reactions
Hdac1-IN-6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Hdac1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as HDAC1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
作用机制
Hdac1-IN-6 exerts its effects by inhibiting the activity of HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets and pathways involved include:
Histone Proteins: this compound binds to HDAC1, preventing it from deacetylating histone proteins.
Gene Expression Pathways: The inhibition of HDAC1 leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation.
相似化合物的比较
Hdac1-IN-6 can be compared with other HDAC1 inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC1 and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Uniqueness
This compound is unique in its specific inhibition of HDAC1, making it a valuable tool for studying the specific roles of HDAC1 in various biological processes and for developing targeted therapies.
Conclusion
This compound is a potent HDAC1 inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. This compound is used in chemistry, biology, medicine, and industry, and its mechanism of action involves the inhibition of HDAC1, leading to increased gene expression. Compared to other similar compounds, this compound is unique in its specific targeting of HDAC1, making it a valuable compound for research and therapeutic development.
属性
分子式 |
C23H26N6O |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-6,11-13,15-17H,7-10,14,24H2,(H,28,30)(H,26,27,29) |
InChI 键 |
XCOARDHCKJCMDA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CNC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















